N-(1-Methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DAT-582 involves several key steps:
Starting Materials: The synthesis begins with 2,6-dichloropyridine-3-carboxylate.
Nucleophilic Substitution: The selective nucleophilic substitution reaction of methyl 2,6-dichloropyridine-3-carboxylate with 4-methylbenzenethiolate anion in N,N-dimethylformamide at 230°C.
Methoxylation: The methoxylation of methyl 2-chloro-6-(4-methylbenzenethio)pyridine-3-carboxylate.
Oxidation: Successive oxidation of the 6-benzenethio moiety.
Substitution: Nucleophilic substitution of the sulfoxide derivative with methylamine.
Bromination and Hydrolysis: Bromination followed by alkaline hydrolysis to produce the desired product
Industrial Production Methods
Industrial production of DAT-582 follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions and purification steps to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
DAT-582 undergoes various chemical reactions, including:
Oxidation: Conversion of the 6-benzenethio moiety to a sulfoxide derivative.
Substitution: Nucleophilic substitution reactions involving methylamine and other nucleophiles.
Bromination: Introduction of bromine atoms into the molecule.
Common Reagents and Conditions
N,N-Dimethylformamide (DMF): Used as a solvent for nucleophilic substitution reactions.
Potassium tert-butoxide: Used to generate the 4-methylbenzenethiolate anion.
Sodium methoxide: Used for methoxylation reactions.
Methylamine: Used for nucleophilic substitution reactions
Major Products
The major products formed from these reactions include various intermediates leading to the final product, DAT-582.
Scientific Research Applications
DAT-582 has several scientific research applications:
Chemistry: Used as a model compound for studying serotonin3 receptor antagonists.
Biology: Investigated for its effects on serotonin receptors and related biological pathways.
Medicine: Primarily used as an antiemetic agent in cancer chemotherapy to prevent nausea and vomiting.
Industry: Employed in the development of new antiemetic drugs and related pharmaceutical research .
Mechanism of Action
DAT-582 exerts its effects by antagonizing serotonin3 receptors. This action inhibits the binding of serotonin to these receptors, thereby preventing the emetic response. The molecular targets include serotonin3 receptors located in the central and peripheral nervous systems .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another serotonin3 receptor antagonist used as an antiemetic.
Granisetron: Similar to ondansetron, used to prevent nausea and vomiting.
Zacopride: A serotonin3 receptor antagonist with antiemetic properties.
Uniqueness
DAT-582 is unique due to its higher potency and longer duration of action compared to ondansetron and granisetron. It is more effective in inhibiting emesis induced by various chemotherapeutic agents .
Properties
CAS No. |
141034-42-6 |
---|---|
Molecular Formula |
C22H29Cl2N5O |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
N-[(6R)-1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H27N5O.2ClH/c1-16-6-5-7-17(12-16)13-27-11-10-26(2)14-18(15-27)23-22(28)21-19-8-3-4-9-20(19)24-25-21;;/h3-9,12,18H,10-11,13-15H2,1-2H3,(H,23,28)(H,24,25);2*1H/t18-;;/m1../s1 |
InChI Key |
BDHAPQXDDJQQBI-JPKZNVRTSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CCN(C[C@H](C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC(C2)NC(=O)C3=NNC4=CC=CC=C43)C.Cl.Cl |
Appearance |
Solid powder |
141034-42-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AD 5819 AD-5819 AS 5370 AS-5370 DAT 582 DAT-582 N-(1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepin-6-yl)-1H-indazole-3-carboxamide dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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